molecular formula C9H16ClNO2 B11817972 methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B11817972
M. Wt: 205.68 g/mol
InChI Key: PPEXVRFXUPBJKZ-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,5S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with high efficiency and control over reaction conditions. The use of flow microreactors can also enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives of the original compound .

Scientific Research Applications

Methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride include other chiral pyrrolidine derivatives and esters. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7-,8+;/m1./s1

InChI Key

PPEXVRFXUPBJKZ-WLYNEOFISA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)CC=C.Cl

Canonical SMILES

COC(=O)C1CCC(N1)CC=C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.